2-(3-氰基苯基)-4'-三氟甲基苯乙酮

货号 B1325426

CAS 编号:

898784-55-9

分子量: 289.25 g/mol

InChI 键: OSLQVNOWVWVLRA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

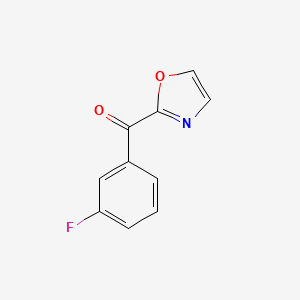

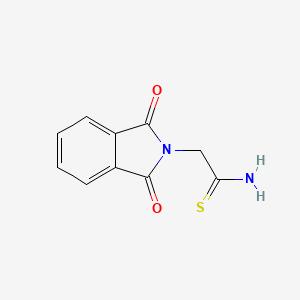

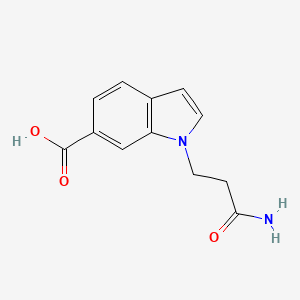

This compound is a derivative of acetonitrile, which is a colorless liquid used as a polar aprotic solvent in organic synthesis and in the purification of butadiene . The cyanophenyl group suggests the presence of a benzene ring with a nitrile (-CN) substituent, and the trifluoromethylacetophenone part implies a ketone group adjacent to a trifluoromethyl group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via Suzuki-Miyaura coupling , a widely-used method for forming carbon-carbon bonds. This process involves a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides .科学研究应用

-

Anticancer Potential

- Application: Research indicates that derivatives of NCPPA have shown promise in anticancer activities.

- Method: A study synthesized novel derivatives and evaluated them for in vitro anticancer activity against various cancer cell lines.

- Results: The study demonstrated significant inhibitory activity. The molecular docking analysis further supported these findings, highlighting the potential of these compounds in cancer treatment.

-

Biological Activity Analysis

- Application: NCPPA and its derivatives have been used to predict the biological properties of compounds based on their chromatographic retention behaviors.

- Method: The study utilized quantitative structure-retention relationships (QSRR) analysis.

- Results: This research aids in understanding the diverse biological activities these compounds may exhibit, such as analgesic or anticonvulsant properties.

-

Chemical Synthesis and Modification

- Application: The synthesis and modification of NCPPA and its derivatives have been a focus of several studies.

- Method: One study investigated the intramolecular cyclization of certain phenylacetamide derivatives.

- Results: Such synthetic pathways are essential for the production and modification of these compounds for further research.

-

Nonlinear Optical Materials

- Application: In the study of nonlinear optical materials, NCPPA derivatives have shown potential.

- Method: One study analyzed compounds similar in structure, assessing their bond-length alternation and crystal packing.

- Results: These findings are significant for the development of novel nonlinear optical chromophores.

-

Antimicrobial Applications

- Application: Compounds related to NCPPA have been evaluated for antimicrobial properties.

- Method: Various laboratory experiments were conducted to evaluate the antimicrobial properties.

- Results: The results of these experiments are not specified in the source.

- Azo Dye Derivatives

- Application: There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

- Method: The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

- Results: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

-

Synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea

- Application: 3-Cyanophenyl isocyanate, a compound similar to “2-(3-Cyanophenyl)-4’-trifluoromethylacetophenone”, serves as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .

- Method: The synthesis involves the reaction of 3-Cyanophenyl isocyanate with other reagents to form the desired compounds .

- Results: The synthesized compounds can be used for further research and applications .

-

Synthesis of Azo Dye Derivatives

- Application: There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

- Method: The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

- Results: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

安全和危害

属性

IUPAC Name |

3-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c17-16(18,19)14-6-4-13(5-7-14)15(21)9-11-2-1-3-12(8-11)10-20/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLQVNOWVWVLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642336 | |

| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone | |

CAS RN |

898784-55-9 | |

| Record name | 3-[2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)

![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)